Rubicene

Description

Definition and Structural Context of Rubicene as a C70 Nanofragment

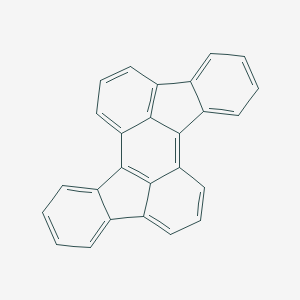

This compound is a specific polycyclic aromatic hydrocarbon with the chemical formula C₂₆H₁₄. nih.govwikipedia.orgcymitquimica.comeasychem.org Structurally, it consists of five benzene (B151609) rings fused together, featuring a linear arrangement of three rings with a benzene ring attached to each diagonal side. researchgate.net It is characterized by the presence of two five-membered rings embedded within the π-conjugated system. thieme-connect.com

A key aspect of this compound's structural context is its identification as a molecular fragment, or nanofragment, of the C₇₀ fullerene. researchgate.netrsc.orgresearchgate.netrsc.orgthieme-connect.comthieme.deresearchgate.net Fullerenes, like C₇₀, are cage-like structures composed solely of carbon atoms arranged in pentagons and hexagons. wikipedia.org this compound's structure can be seen as a substructure that provides insights into the properties of larger carbon nanostructures. thieme.de

Significance of this compound as an Indeno-annelated Polycyclic Aromatic Hydrocarbon (indeno-PAH)

This compound is classified as an indeno-annelated polycyclic aromatic hydrocarbon (indeno-PAH). researchgate.netrsc.orgresearchgate.netresearchgate.netcolab.ws This classification highlights the presence of indene (B144670) units (a bicyclic structure containing a five-membered ring fused to a benzene ring) incorporated into the PAH framework. The inclusion of non-hexagonal rings, such as the five-membered rings in this compound, leads to non-alternant electronic structures. researchgate.net This non-alternancy is significant as it can enhance electron affinity, making these compounds particularly interesting for organic functional materials. researchgate.net

Overview of Key Research Trajectories in this compound Chemistry and Materials Science

Research into this compound and its derivatives spans several key trajectories, driven by its potential applications in organic optoelectronics and other advanced materials. researchgate.netrsc.orgthieme-connect.comresearchgate.netthieme.de One major area of focus is the synthesis of this compound and its functionalized derivatives. rsc.orgthieme.dediva-portal.org Developing efficient synthetic routes is crucial for exploring the properties and applications of this compound-based materials. rsc.org

Another significant research trajectory involves investigating the electronic and optical properties of this compound. rsc.orgresearchgate.netchinesechemsoc.orgua.esresearchgate.netamazon.comacs.orgnih.gov Its π-conjugated system and planar (or near-planar) structure contribute to interesting optoelectronic characteristics, including fluorescence. rsc.orgwikipedia.orgcymitquimica.comresearchgate.netchinesechemsoc.orgresearchgate.netamazon.comnih.gov Studies explore its behavior as an organic semiconductor, including charge transport properties and energy levels. researchgate.netresearchgate.netrsc.orgua.es

Furthermore, research explores the potential applications of this compound in various organic electronic devices, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.netrsc.orgthieme-connect.comresearchgate.netthieme.deresearchgate.net The ability to tune the properties of this compound through functionalization and structural modifications is a key aspect of this research. thieme-connect.comua.esacs.org The relationship between the molecular structure, solid-state packing, and charge transport properties is also a critical area of investigation. thieme-connect.comresearchgate.netchinesechemsoc.orgua.es

Research also extends to exploring heteroatom-containing this compound derivatives, which can offer modified electronic and optical properties compared to the all-carbon parent structure. thieme-connect.comresearchgate.netchinesechemsoc.orgacs.org These modified structures are being investigated for applications such as chemosensors and materials with specific photophysical behaviors. chinesechemsoc.orgacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

rubicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-3-9-17-15(7-1)19-11-5-13-22-24-18-10-4-2-8-16(18)20-12-6-14-21(26(20)24)23(17)25(19)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKFBRKHHLWKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=C5C=CC=C6C5=C(C4=CC=C3)C7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173364 | |

| Record name | Rubicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197-61-5 | |

| Record name | Rubicene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubicene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubicene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubicene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBICENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I9M3715F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Rubicene and Its Derivatives

Rational Design and Preparative Strategies for Rubicene Architectures

The rational design of this compound architectures often focuses on building the fused ring system through intramolecular cyclization reactions. Early synthetic routes included the reductive dimerization of 9-fluorenone (B1672902) and the cyclization of halogenated 9,10-diphenylanthracenes under strongly basic conditions, though these methods often required harsh conditions and yielded varied results nih.gov.

The Scholl reaction, a widely employed method for constructing highly fused PAHs, has proven to be an efficient and practical approach for synthesizing this compound and its derivatives nih.govwikipedia.org. This reaction involves the dehydrogenative coupling of arene compounds, typically facilitated by oxidants or Lewis acids nih.gov.

A notable application of the Scholl reaction for this compound synthesis involves 9,10-diphenylanthracene (B110198) as a readily available starting material nih.govwikipedia.org. Treatment of 9,10-diphenylanthracene with 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) as an oxidant in the presence of trifluoromethanesulfonic acid (TfOH) in dichloromethane (B109758) (CH2Cl2) at 0 °C can smoothly yield this compound nih.gov. This protocol has demonstrated high isolated yields, with this compound obtained in up to 80% yield within minutes nih.gov. The Scholl reaction is effective in forming new aryl-aryl bonds through the activation of C-H bonds .

Table 1: Representative Scholl Reaction Conditions for this compound Synthesis

| Starting Material | Oxidant | Acid | Solvent | Temperature | Time | Yield (%) | Reference |

| 9,10-Diphenylanthracene | DDQ | TfOH | CH2Cl2 | 0 °C | 10 minutes | 80 | nih.gov |

The Scholl reaction has also been utilized for the synthesis of this compound-based PAHs that serve as molecular fragments of fullerenes fishersci.ca. For instance, polycyclic aromatic hydrocarbons comprising two or three this compound substructures have been synthesized using the Scholl reaction of precursors containing 9,10-diphenylanthracene units sigmaaldrich.com.

Cyclodehydrogenation, often in conjunction with pentannulation strategies, is crucial for forming the five-membered rings characteristic of the this compound core and its derivatives nih.govnih.govfishersci.ca. This approach typically involves the removal of hydrogen atoms to facilitate ring closure and aromatization.

One method involves preparing the central π-conjugated motif of this compound derivatives from dialkoxyiodobenzene via Sonogashira coupling, followed by a sequence of pentannulation and Scholl cyclodehydrogenation nih.govwikipedia.org. This two-step process allows for the creation of new classes of contorted aromatics based on cyclopentafused-polycyclic aromatic hydrocarbons (CP-PAHs) fishersci.ca. For example, a palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation can form 1,2,6,7-tetraarylcyclopenta[hi]aceanthrylenes and 1,2,6,7-tetraaryldicyclopenta[cd,jk]pyrenes, which are related to this compound's structural motif fishersci.ca.

Palladium catalysis offers a versatile route for the synthesis of this compound analogues, including those with heterocyclic components nih.govnih.govuni.lu. This methodology typically involves the ring closure of substituted 9,10-diarylanthracenes.

A new method describes the preparation of substituted 9,10-diarylanthracenes, which are then subjected to palladium-catalyzed ring closure to yield asymmetrically substituted rubicenes and heterocyclic this compound analogues nih.govnih.govnih.gov. For instance, the formation of 5,12-bis(1,1-dimethylethyl)this compound (8a) has been achieved in excellent yields (>90%) starting from the corresponding diarylanthracene via palladium catalysis nih.gov. This method has also been shown to be suitable for the preparation of asymmetrically disubstituted rubicenes nih.gov.

Table 2: Palladium-Catalyzed Ring Closure for this compound Analogues

| Precursor Type | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

| Substituted Diarylanthracenes | Pd(OAc)2, K2CO3, n-Bu4NHSO4 | 120 °C, DMF, 24 h | Asymmetrically substituted rubicenes, heterocyclic this compound analogues | Up to >90 | nih.gov |

Palladium-catalyzed cyclopentannulation polymerization followed by cyclodehydrogenation reactions has also been reported for the synthesis of cyclopentafused-PAH embedded ladder polymers fishersci.ca.

Cyclodehydrogenation and Pentannulation Strategies

Bottom-Up Synthesis of this compound-Containing Nanostructures

Bottom-up synthesis approaches enable the precise construction of nanostructures from molecular precursors uni.luthegoodscentscompany.com. This strategy is particularly valuable for creating atomically precise materials with tailored properties.

On-surface synthesis in ultrahigh-vacuum (UHV) conditions has emerged as a powerful bottom-up technique for fabricating atomically precise graphene nanoribbons (GNRs) with embedded this compound components nih.govuni.lufishersci.ca. This method allows for the precise incorporation of specific molecular units into larger graphene-like structures.

A reported synthesis involves the use of halogen-substituted 7,16-dibromo-5,14-dihydro-5a,14a-diaza-1,4-diboradibenzo[a,m]this compound (B2N2-DBR) precursors uni.lu. These precursors are first synthesized in solution and then sublimated onto a Au(111) surface under UHV conditions uni.lu. A hierarchical Ullmann coupling reaction, initiated by substrate annealing at approximately 160 °C, leads to the formation of polymeric chains of B2N2-DBR molecules uni.lu. Subsequent annealing at around 250 °C induces cyclo-dehydrogenation reactions within and between monomers, resulting in the formation of BN-doped GNRs containing this compound moieties uni.lu. This atomically precise incorporation of BN heteroatoms into the GNR structure can lead to an increase in the electronic band gap, opening avenues for the design of semiconducting GNRs with specific optoelectronic properties nih.govfishersci.ca.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is driven by the desire to tune the properties of this compound for various applications, such as in organic electroluminescent materials uni.lu. The Scholl reaction is a key method for introducing different functionalities.

Functionalized this compound derivatives can be straightforwardly synthesized by treating functionalized 9,10-diarylanthracenes with DDQ and triflic acid, similar to the synthesis of the parent this compound uni.lu. Researchers have explored the synthesis of derivatives such as 5,12-di-cyano this compound and 5,12-di-tert-butyl-rubicene . These syntheses often involve a two-step procedure: a Suzuki cross-coupling reaction using 9,10-dibromoanthracene (B139309) and boronic acids with the desired functionalized phenyl groups as starting materials, followed by a Scholl reaction . While the synthesis of this compound itself has been successful with this route, the derivatization steps can sometimes face challenges, such as low yields or impurities, suggesting the need for optimized reaction systems including different solvents and palladium catalyst ligands . Additionally, crown ethers containing a this compound moiety have been synthesized, demonstrating the versatility of functionalization strategies.

Chalcogen-Containing Rubicenes (S-, Se-, O-Rubicenes)

The incorporation of chalcogen atoms (sulfur, selenium, oxygen) into the this compound framework introduces unique electronic and structural properties, influencing their diradical character and potential applications in organic electronics. A simple synthetic route for chalcogen-containing rubicenes, including S- and Se-rubicenes, has been reported for their application in OFETs. researchgate.net

For O-rubicene, a furan-fused derivative, the synthesis typically proceeds via a cross-coupling reaction between a dibromo-substituted furan (B31954) and a suitable hydrazone, yielding a trisubstituted olefin. This intermediate is then cyclized to afford the O-rubicene through a Scholl reaction, generally in modest yields. acs.org, researchgate.net

Research findings indicate that these chalcogen-containing rubicenes possess diradical character with singlet ground states, attributed to aromaticity enhancement by the chalcogen atoms. For example, selenium-containing rubicenes have shown triplet state yields up to 100%, which is a rare and promising characteristic for organic semiconductor materials. researchgate.net, acs.org

Table 1: Synthetic Yields for Select Chalcogen-Containing Rubicenes

| Compound Type | Key Cyclization Reagent/Method | Yield (Approximate) | Reference |

| H-Rubicene (4a) | FeCl₃ | 75% (from olefin 3j) | researchgate.net |

| O-Rubicene | Scholl reaction | Modest | acs.org, researchgate.net |

Halogenated and Cyanated this compound Moieties

Functionalization of the this compound core with halogen or cyano groups allows for tuning of its electronic properties. Early synthetic approaches for this compound involved the cyclization of halogenated 9,10-diphenylanthracenes, although these often required harsh conditions and resulted in variable yields. arxiv.org

More recent attempts to synthesize derivatives such as 5,12-di-cyano this compound and 5,12-di-tert-butyl-rubicene have utilized a two-step procedure involving a Suzuki cross-coupling reaction followed by a Scholl reaction. However, these derivatizations have faced challenges, including low yields and impurities for the cyano-substituted intermediate, and low conversion for the di-tert-butyl intermediate. d-nb.info Despite these difficulties, the Scholl reaction, particularly with systems like DDQ/TfOH, has proven to be a convenient protocol for preparing some functionalized rubicenes from conventional starting materials, suggesting its utility for introducing various substituents, including potentially halogen and cyano groups, under milder conditions. arxiv.org

Extended π-Conjugated this compound Systems (Dimers, Trimers, and Beyond)

The synthesis of extended π-conjugated systems incorporating multiple this compound substructures, such as dimers and trimers, aims to create molecular nanoribbons with enhanced electronic properties. These systems are designed as π-conjugated compounds embedding five-membered rings, where benzene (B151609) and anthracene (B1667546) units are connected in a coplanar fashion to maximize π-conjugation. researchgate.net, arxiv.org

The synthesis of these extended this compound derivatives often employs the Scholl reaction. For instance, this compound dimers and trimers with tert-butyl groups, introduced to enhance solubility and stability, have been successfully synthesized. researchgate.net, arxiv.org The synthesis of a this compound monomer (e.g., 1b) with six tert-butyl groups can be achieved via a Suzuki-Miyaura coupling of dibromoanthracene and a boronate, followed by a Scholl reaction using DDQ in the presence of trifluoromethanesulfonic acid (TfOH) in dichloromethane. arxiv.org

For the synthesis of dimers (e.g., 2b), a one-step Scholl reaction of an appropriate oligoarene precursor is feasible. However, for trimers (e.g., 3b), a partially precyclized precursor may be required to achieve the desired architecture. researchgate.net, arxiv.org Single-crystal X-ray analysis and density functional theory (DFT) calculations have confirmed the planar aromatic framework of these extended systems. researchgate.net, arxiv.org The extension of π-conjugation in these systems leads to considerable red-shifts in their absorption and emission bands, with trimer emissions extending into the near-infrared region while retaining emissive properties. This is consistent with a narrowed HOMO-LUMO gap as confirmed by cyclic voltammetry and DFT calculations. researchgate.net

Chiral Carbon Nanorings Incorporating this compound Substructures

The construction of inherently chiral carbon nanorings that integrate this compound substructures represents a significant advancement in molecular design, offering potential for applications in chiral supramolecular chemistry and catalysis. A notable example is the synthesis of cyclo researchgate.netparaphenylene-2,9-rubicene ( researchgate.netCPPRu₂,₉), an inherently chiral carbon nanoring. nih.gov, acs.org

The synthetic strategy for researchgate.netCPPRu₂,₉ involves combining a this compound unit with a C-shaped synthon. The process typically begins with the conversion of a suitable precursor (e.g., compound 5) into a bifunctionalized precursor (e.g., compound 6) through borylation. Subsequently, researchgate.netCPPRu₂,₉ is prepared via a Suzuki-Miyaura coupling reaction between the bifunctionalized precursor and the C-shaped synthon, followed by reductive aromatization. This two-step process has yielded the chiral nanoring as a fuchsia solid with a total yield of approximately 20%. acs.org The structure of researchgate.netCPPRu₂,₉ has been confirmed through high-resolution mass spectrometry and various NMR techniques. Furthermore, the two enantiomers (M and P) of researchgate.netCPPRu₂,₉ have been successfully resolved using recyclable high-performance liquid chromatography (HPLC), enabling detailed studies of their chiroptical properties, including circular dichroism (CD) and circularly polarized luminescence (CPL) spectra. nih.gov, acs.org These enantiomers exhibit chiroptical activities in both absorption and emission, characterized by dissymmetry factors up to ~8 × 10⁻³ for absorption and ~1.9 × 10⁻³ for luminescence. acs.org

Heteroatom-Doped this compound Analogues (e.g., BN-Doped this compound)

The strategic incorporation of heteroatoms like boron (B) and nitrogen (N) into the this compound framework offers a powerful approach to precisely tune the electronic and optoelectronic properties of these PAHs.

BN-Doped Rubicenes: B₂N₂-doped dibenzo[a,m]this compound (B₂N₂-DBR) and its derivatives, featuring two B-N units symmetrically positioned on two edges, have been synthesized on a multigram scale. A two-step modular synthetic route utilizes commercially available indole, aldehyde, and dichloroborane. acs.org Another method for BN-doped dinaphtho[1,2-a:1′,2′-m]this compound (BN-2) involves synthesizing a key building block, 6,12-di(naphthalen-1-yl)-5,11-dihydroindolo[3,2-b]carbazole, from 1H-indole and 1-naphthaldehyde (B104281) via condensation and oxidation. This building block then undergoes borylation with boron tribromide (BBr₃) followed by workup with mesitylmagnesium bromide (MesMgBr). d-nb.info Interestingly, the cyclized BN-2 compound can also be obtained in a one-pot reaction in the presence of aluminum chloride (AlCl₃), which acts as both an oxidant and a Lewis acid, facilitating a synchronous Scholl reaction. Increasing the reaction temperature to 160 °C can further improve the yield of BN-2. d-nb.info

On-surface synthesis techniques have also been employed to incorporate BN-doped this compound components into graphene nanoribbons (GNRs). This bottom-up approach involves using halogen-substituted B₂N₂-DBR precursors, which undergo Ullmann coupling upon annealing on a Au(111) surface to form polymeric chains. Subsequent thermal activation induces cyclodehydrogenation reactions, leading to BN-doped GNRs with embedded this compound moieties. arxiv.org, researchgate.net, researchgate.net The periodic incorporation of BN heteroatoms in these GNRs leads to an increase in the electronic band gap, enabling the rational design of semiconducting GNRs with tailored optoelectronic properties. arxiv.org, researchgate.net, arxiv.org B₂N₂-DBR exhibits a larger optical gap and blue-shifted absorption and emission compared to its all-carbon analogue, along with a high fluorescence quantum yield (Φ = 0.88). acs.org

N-Doped Rubicenes: While nitrogen substitution is a common strategy to modify the properties of arenes, soluble N-doped rubicenes have been less explored. A reported route for their synthesis involves ruthenium-catalyzed transfer hydrogenative benzannulation. thieme-connect.com, nih.gov This method begins with a symmetrical tetraketone substrate, which is derived from anthracene dibromide through a sequence of Pd-catalyzed coupling, saponification, Friedel-Crafts cyclization, and selenium-promoted oxidation. One pair of carbonyls in the tetraketone is selectively condensed with a diamine to introduce nitrogen atoms, while preserving a vicinal dicarbonyl group. The subsequent ruthenium-catalyzed coupling with 1,3-butadiene (B125203) at 140 °C, using isopropanol (B130326) as a reductant, followed by acid-catalyzed dehydrative aromatization, yields the N-doped rubicenes. thieme-connect.com While nitrogen doping may only slightly affect the optical properties, it can dramatically alter the solid-state crystal packing, leading to columnar packing with alternating co-facial arrangements of aromatic and heteroaromatic substructures, unlike the classical herringbone packing of parent this compound. thieme-connect.com, nih.gov

Table 2: Key Synthetic Approaches for Heteroatom-Doped Rubicenes

| Compound Type | Key Synthetic Method | Precursors/Reagents | Notable Findings | Reference |

| B₂N₂-DBR | Modular two-step synthesis | Indole, aldehyde, dichloroborane | High fluorescence quantum yield (Φ = 0.88), blue-shifted emission | acs.org |

| BN-2 | Borylation/One-pot Scholl | 6,12-di(naphthalen-1-yl)-5,11-dihydroindolo[3,2-b]carbazole, BBr₃, MesMgBr, AlCl₃ | Small ΔES-T energy separation, intrinsic charge carrier mobility up to 0.03 cm²V⁻¹s⁻¹ | d-nb.info |

| N-Doped this compound | Ru-catalyzed transfer hydrogenative benzannulation | Symmetrical tetraketone, diamine, 1,3-butadiene, isopropanol | Altered solid-state crystal packing (columnar) | thieme-connect.com, nih.gov |

Theoretical and Computational Investigations of Rubicene Electronic Structure and Properties

Density Functional Theory (DFT) Applications in Rubicene Research

DFT calculations are extensively employed to investigate the electronic, structural, and charge transport properties of this compound and its various derivatives chinesechemsoc.orgresearchgate.netrsc.orgua.esresearchgate.netdntb.gov.uaresearchgate.netnih.gov. This computational approach provides a robust framework for understanding the fundamental principles governing this compound's behavior at the molecular level.

Electronic Structure Calculations: Molecular Orbital Analysis (HOMO-LUMO Gaps, Molecular Orbital Shapes)

Electronic structure calculations using DFT are pivotal for characterizing the frontier molecular orbitals (FMOs) of this compound, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter influencing a material's optical and electronic properties.

For pristine this compound, DFT calculations at the B3LYP/6-31+G* level indicate a HOMO-LUMO gap of 2.712 eV ua.es. The incorporation of additional aromatic units or specific substituents significantly alters this gap. For instance, the extension of π-conjugation in this compound derivatives, such as dimers and trimers, leads to a notable narrowing of the HOMO-LUMO gap and a corresponding red-shift in their absorption and emission spectra researchgate.netdntb.gov.uaresearchgate.netnih.govoup.com. Dibenzo[h,t]this compound, a derivative with extended π-conjugation, exhibits a calculated HOMO-LUMO gap of 2.40 eV (at the B3LYP/6-31G(d) level), which is smaller than this compound's 2.75 eV oup.com. Electrochemical measurements further corroborate this trend, showing a gap of 2.05 eV for dibenzo[h,t]this compound compared to 2.33 eV for this compound oup.com.

Halogenated and cyanated this compound derivatives also demonstrate altered electronic structures. The introduction of these substituents generally stabilizes the electronic structure, enhancing the p-type semiconductor character. Notably, 6CN-Rubicene shows a significantly reduced HOMO-LUMO gap of 2.197 eV ua.es.

In the case of R1, a quadruple helicene featuring a this compound core, time-dependent DFT (TD-DFT) calculations revealed a decrease in the HOMO-LUMO gap compared to its precursor (P1), aligning well with experimental observations of bathochromic shifts in absorption . The calculated band gap for P1 was 2.62 eV, while experimental values for R1 derived from cyclic voltammetry (CV) and differential pulse voltammetry (DPV) were 1.85 eV and 1.71 eV, respectively, consistent with theoretical predictions .

The shapes of the molecular orbitals provide insights into electron density distribution and potential charge pathways. For R1, the HOMO and LUMO orbitals are primarily delocalized over the this compound core . The introduction of halogenated or cyanated groups can induce changes in the shapes of the LUMO and (L+1)UMO orbitals, contributing to the stabilization of the LUMO orbital ua.es. Molecular orbital representations for this compound and dibenzo[h,t]this compound, calculated at the B3LYP/6-31G(d) level, further illustrate these distributions oup.com.

| Compound | Calculation Level | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| This compound | B3LYP/6-31+G | 2.712 | ua.es |

| This compound | B3LYP/6-31G(d) | 2.75 | oup.com |

| 6F-Rubicene | B3LYP/6-31+G | 2.696 | ua.es |

| 6Cl-Rubicene | B3LYP/6-31+G | 2.557 | ua.es |

| 6Br-Rubicene | B3LYP/6-31+G | 2.521 | ua.es |

| 6CN-Rubicene | B3LYP/6-31+G | 2.197 | ua.es |

| 8F-Rubicene | B3LYP/6-31+G | 2.690 | ua.es |

| 8Cl-Rubicene | B3LYP/6-31+G* | 2.664 | ua.es |

| Dibenzo[h,t]this compound | B3LYP/6-31G(d) | 2.40 | oup.com |

| P1 (Precursor to R1) | Calculated Band Gap | 2.62 | |

| R1 (Quadruple helicene) | Experimental (CV/DPV) | 1.85, 1.71 |

Conformational Analysis and Inversion Barriers (e.g., Helical Inversion)

While the parent this compound molecule typically exhibits a planar conformation dntb.gov.uaresearchgate.net, certain derivatives can adopt non-planar, helical structures due to steric interactions. Dibenzo[h,t]this compound, for instance, deviates from planarity, forming a double-helicene-like structure as a result of intramolecular steric repulsion between its fused benzene (B151609) rings researchgate.netoup.comresearchgate.net.

Theoretical calculations have investigated the dynamic behavior of these non-planar this compound derivatives, particularly their helical inversion. For dibenzo[h,t]this compound, DFT studies suggest that helical inversion occurs frequently, with a calculated inversion barrier of 4.8 kcal mol⁻¹ researchgate.netoup.comresearchgate.net.

Furthermore, a quadruple helicene (R1) incorporating a this compound core displays 4-fold helicity and a diverse range of structural isomers. DFT calculations (B3LYP/6-31G(d)) have been used to determine the relative free energies of its ten theoretical stereoisomers . The calculated enantiomerization energy barrier for the nih.govhelicene subunits within R1 was found to be consistent with experimental observations, highlighting the role of computational methods in understanding the conformational dynamics of these complex systems .

Diradical Character Studies

The concept of diradical character in polycyclic aromatic hydrocarbons (PAHs) is of significant interest due to its implications for unique electronic and magnetic properties chinesechemsoc.org. DFT calculations are instrumental in quantifying and understanding the diradical nature of this compound and its derivatives.

Chalcogen-doped rubicenes, such as O-, S-, and Se-rubicene, have been computationally investigated for their diradical properties chinesechemsoc.org. The fractional occupation number weighted electron density (N_FOD), derived from finite-temperature DFT (FT-DFT), is a key metric used to quantify strong electron correlation and multireference character, with higher N_FOD values indicating a greater degree of diradical character chinesechemsoc.org. For O-, S-, and Se-rubicenes, N_FOD values ranging from 1.651 to 1.830 have been reported, signifying their substantial diradical character chinesechemsoc.org.

Another important index is the diradical character index (y₀). Calculated y₀ values for O-, S-, and Se-rubicene were 0.20, 0.21, and 0.17, respectively, suggesting a modest diradical character in these compounds chinesechemsoc.org.

Further insights into the formation of diradicals in chalcogen-doped rubicenes have been provided by Nucleus Independent Chemical Shifts (NICS) and Anisotropy of the Induced Current Density (ACID) calculations, performed at the B3LYP/6-31G(d,p) level. These studies revealed that a pro-aromaticity driving force contributes to the formation of diradical states chinesechemsoc.org. It is important to note that while DFT is widely used, its approximate forms may not always accurately describe systems with strong multireference character, necessitating the use of multiconfigurational methods (e.g., MCSCF) for more precise descriptions of biradical states and exchange coupling constants rsc.orgnih.govehu.eus.

| Compound | Diradical Character Index (y₀) | NFOD Value | Reference |

|---|---|---|---|

| O-rubicene | 0.20 | 1.651 | chinesechemsoc.org |

| S-rubicene | 0.21 | 1.830 | chinesechemsoc.org |

| Se-rubicene | 0.17 | - | chinesechemsoc.org |

Magnetic Properties Analysis of this compound Derivatives

The investigation of diradical character in this compound derivatives is closely linked to their magnetic properties. PAHs exhibiting diradical character are of particular interest due to their unique electronic and magnetic attributes chinesechemsoc.org.

Computational chemistry methods, including DFT and more advanced multiconfigurational methods like MCSCF, are employed to characterize the formation of biradical states and to estimate exchange coupling constants ehu.eus. These calculations are crucial for understanding how the presence of unpaired electrons in organic molecules, such as chalcogen-doped rubicenes, gives rise to magnetic behavior. For instance, chalcogen-doped rubicenes have been shown to possess diradical character with singlet ground states, attributed to a large singlet-triplet energy gap (ΔE_ST) chinesechemsoc.org. This highlights the role of theoretical analysis in predicting and explaining the magnetic characteristics of these compounds.

Theoretical Modeling of Charge Transport Parameters

Theoretical modeling, particularly using DFT, plays a vital role in understanding and predicting charge transport in organic semiconductors like this compound researchgate.netrsc.orgresearchgate.netnih.gov. This compound is considered a benchmark organic semiconductor for charge transport studies researchgate.netrsc.org.

DFT calculations provide insights into how the molecular geometric shape influences electronic structure and, consequently, charge transport properties. Studies indicate that "brick-layer" stacking arrangements can lead to high hole mobility in this compound-based materials researchgate.net. The mechanism of charge transport in organic materials remains a subject of ongoing debate, with theoretical models exploring both hopping and band-like transport mechanisms aps.orgntu.edu.sgshuaigroup.net. Theoretical studies also focus on electronic coupling between neighboring molecular dimers, a key factor in charge transfer efficiency ua.es.

Reorganization Energy Calculations

Reorganization energy (λ) is a crucial parameter in Marcus theory, which describes electron transfer processes. A low reorganization energy is indicative of efficient charge transport nih.gov. DFT calculations are regularly employed to determine reorganization energies for this compound and its derivatives, contributing to a comprehensive understanding of their optoelectronic and semiconductor characteristics ua.esnih.govacs.org.

These calculations are integral to the theoretical investigation of various electronic properties, including ionization potential, electron affinity, and electronic coupling between neighboring dimers, all of which are essential for assessing the potential of this compound-based compounds in optoelectronic devices ua.es.

Electronic Coupling Between Neighboring this compound Dimers

Theoretical studies employing Density Functional Theory (DFT) methods have been instrumental in elucidating the electronic coupling between neighboring this compound dimers. This coupling is a critical parameter for understanding charge transport phenomena in organic semiconductor materials. Researchers have investigated the relationship between the structure of this compound derivatives, including halogenated and cyanated forms, and their relevant electronic properties, such as frontier molecular orbital (FMO) energy levels, electron affinity, ionization potential, reorganization energy, and electronic coupling wikipedia.orgeasychem.orgchem960.com.

Computational approaches involve calculating transfer integral parameters (Vif) for various pairs of molecules extracted from experimental (X-ray) or simulated crystal structures wikipedia.org. For instance, studies have utilized the electron transfer module implemented in software packages like NWChem 6.5, often employing levels of theory such as UHF/cc-pVDZ, to determine these parameters over each dimer wikipedia.org. The electronic coupling (Vif) quantifies the strength of interaction between adjacent molecules, which is essential for charge transfer rates in organic electronic devices chem960.comgoogleapis.com.

Electronic Band Structure Calculations for this compound-Based Nanostructures

Electronic band structure calculations are vital for understanding the electronic properties of materials, particularly their conductivity and optical behavior. For this compound-based nanostructures, such calculations provide insights into their potential as semiconducting materials. Density Functional Theory (DFT) is a widely used quantum chemical method for these investigations, allowing for the determination of the electronic structure of infinite crystals and nanostructures wikipedia.orgcharchem.orgcharchem.org.

Studies on this compound-based nanostructures, such as those incorporating this compound components into graphene nanoribbons (GNRs), have utilized DFT to calculate their band structures. These calculations reveal the presence of well-dispersed valence (VB) and conduction (CB) bands, separated by a band gap wikipedia.orgcharchem.org. The band structure dictates the material's electronic conductivity and its response to light, making these calculations fundamental for predicting optoelectronic performance wikipedia.orggoogleapis.com.

Impact of Heteroatom Doping on Electronic Band Gap

The incorporation of heteroatoms into the carbon lattice of PAHs like this compound offers a powerful strategy to engineer their electronic properties, particularly the electronic band gap. This atomic-level engineering can significantly modulate the material's semiconducting characteristics.

For instance, the periodic incorporation of boron (B) and nitrogen (N) heteroatoms into this compound components embedded within graphene nanoribbons (BN-GNRs) has been shown to increase the electronic band gap compared to their undoped counterparts wikipedia.orggoogleapis.comvrachi.namechem960.com. DFT calculations have quantified this effect, demonstrating a net increase in the band gap. For a BN-GNR, the calculated band gap in vacuum was found to be approximately 1.55 eV, which decreased slightly to 1.46 eV upon adsorption on a gold (Au(111)) surface wikipedia.orgvrachi.name. This increase in band gap is crucial for designing semiconducting GNRs with tailored optoelectronic properties wikipedia.orggoogleapis.com.

Beyond BN doping, investigations into chalcogen-doped rubicenes (e.g., O-rubicene, S-rubicene, Se-rubicene) have revealed their diradical character and its influence on electronic structure. Theoretical calculations, often at the spin-projected unrestricted Hartree-Fock level of theory, have been used to confirm their ground state electronic structure. The doping of oxygen, sulfur, or selenium decreases the aromaticity of the central benzene cores of this compound, promoting a tendency towards a diradical nature easychem.org. The fractional occupation number weighted electron density (NFOD) is a quantity used to quantify this diradical character, with higher NFOD values indicating a stronger multireference character easychem.org.

Table 1: Impact of BN Doping on this compound-based GNR Band Gap

| Structure | Calculated Band Gap (Vacuum) | Calculated Band Gap (on Au(111)) | Change in Band Gap (vs. Undoped) | Reference |

| Undoped GNR | Not explicitly stated | Not explicitly stated | Baseline | wikipedia.orgvrachi.name |

| BN-GNR | 1.55 eV | 1.46 eV | ~0.55 eV increase | wikipedia.orgvrachi.name |

Table 2: Diradical Character (NFOD) of Chalcogen-Doped Rubicenes

| Compound | NFOD Value | Reference |

| This compound (Closed-shell) | 1.195 | easychem.org |

| O-rubicene | 1.651 | easychem.org |

| S-rubicene | 1.754 | easychem.org |

| Se-rubicene | 1.830 | easychem.org |

Quantum Chemical Approaches to Structure-Property Relationships

Quantum chemical approaches are fundamental to establishing structure-property relationships in this compound and its derivatives. These computational techniques, including ab initio methods and Density Functional Theory (DFT), enable scientists to predict and understand how variations in molecular structure influence electronic, optical, and charge transport properties.

By solving the electronic Schrödinger equation from first principles, ab initio methods provide detailed insights into molecular properties without relying on empirical data. DFT, a widely adopted ab initio method, calculates electronic structures based on electron density, offering a balance of accuracy and computational efficiency.

For this compound, quantum chemical calculations are used to analyze a range of properties crucial for its performance as an organic semiconductor. These include:

Frontier Molecular Orbital (FMO) Shape and Energy Levels: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting ionization potentials and electron affinities, which govern charge injection and transport wikipedia.orgeasychem.orgchem960.com.

Electron Affinity and Ionization Potential: These properties determine the ease with which a molecule can gain or lose an electron, influencing its behavior as an n-type or p-type semiconductor wikipedia.orgeasychem.orgchem960.com.

Reorganization Energy: This parameter quantifies the energetic cost associated with structural changes when a molecule undergoes charge transfer, directly impacting charge carrier mobility wikipedia.orgeasychem.orgchem960.com.

Electronic Coupling: As discussed previously, electronic coupling between neighboring molecules is essential for efficient charge transport in the solid state wikipedia.orgchem960.comgoogleapis.com.

Through these quantum chemical investigations, researchers can establish quantitative structure-property relationships (QSPR), identifying correlations between specific structural features of this compound and its derivatives and their desired electronic or optoelectronic characteristics charchem.org. This predictive capability is vital for the rational design and synthesis of new this compound-based materials with enhanced performance for various applications.

Electronic and Photophysical Properties of Rubicene

Spectroscopic Characterization of Rubicene and Derivatives

The spectroscopic properties of this compound and its derivatives provide crucial insights into their electronic structure and excited-state behavior. These properties are typically investigated using techniques such as UV-Vis absorption and fluorescence spectroscopy. diva-portal.org

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

This compound exhibits characteristic absorption and emission bands in its UV-Vis and fluorescence spectra. In solution, dilute solutions of this compound emit strong yellow fluorescence. wikipedia.org The absorption spectrum of this compound in toluene (B28343) solution shows four maxima at approximately 526 nm, 492 nm, 462 nm, and 434 nm, indicative of a vibronic progression. researchgate.net The fluorescence spectrum typically shows corresponding emission bands. researchgate.net

This compound derivatives can exhibit significantly red-shifted absorption and emission bands compared to the parent this compound compound, particularly with extended π-conjugation. For instance, a trimer containing three this compound substructures showed an emission band extending into the near-IR region while retaining emissive properties. researchgate.netresearchgate.net The introduction of substituents can also influence the absorption spectrum. researchgate.net

Photoluminescence Emission Studies (Solution, Thin Film, Single Crystals)

The photoluminescence emission of this compound has been studied in different phases, including solution, thin films, and single crystals. amazon.comamazon.de The photoluminescence spectra can vary depending on the aggregation state and morphology of the this compound molecules. For example, in thin films, fluorescence can be slightly redshifted compared to solutions. researchgate.net Studies on rubrene (B42821) (a related acene) have shown that singlet fission plays a predominant role in the excited state relaxation in single crystals, in contrast to solutions. researchgate.net Crystalline structures are considered necessary to fully exploit the unique electronic properties related to processes like singlet fission. researchgate.net

Luminescence Quantum Yield and Lifetime Measurements

Luminescence quantum yield (ΦFl) and lifetime (τFl) measurements provide quantitative information about the efficiency and dynamics of the radiative decay processes in this compound and its derivatives. The fluorescence quantum yield can be determined empirically by comparing the integrated fluorescence intensity-to-absorbance ratio with a fluorescence standard. diva-portal.org

For this compound films, a fluorescence lifetime of 66.4 ps has been reported, suggesting the likelihood of an ultrafast process occurring in the films. diva-portal.orgdiva-portal.org In solution, a fluorescence quantum yield of 32% has been observed for this compound. diva-portal.orgdiva-portal.org The stable S1-spectrum in femtosecond transient absorption experiments suggests negligible intersystem crossing on nanosecond timescales. diva-portal.orgdiva-portal.org

Data on Luminescence Properties:

| Property | Value | Phase | Reference |

| Fluorescence Quantum Yield (ΦFl) | 32% | Solution | diva-portal.orgdiva-portal.org |

| Fluorescence Lifetime (τFl) | 66.4 ps | Thin Film | diva-portal.orgdiva-portal.org |

Charge Transport Mechanisms and Parameters in this compound Systems

This compound is recognized for its excellent electronic characteristics, particularly its charge transport properties, making it suitable for use in OFETs. researchgate.netrsc.org Charge transport in organic crystals can be described by models ranging from band-like transport at low temperatures to hopping-like transport at higher temperatures. ntu.edu.sg

Hole Mobility Measurements in this compound Thin Films and Single Crystals

Hole mobility is a key parameter characterizing the efficiency of positive charge transport in a semiconductor. Measurements in this compound systems have been conducted on both thin films and single crystals.

In bottom-gate/bottom-contact polycrystalline thin-film OFETs using this compound, a saturation hole mobility of 0.20 cm² V⁻¹ s⁻¹ has been observed. researchgate.netresearchgate.netrsc.orgrsc.org This mobility can be further improved with appropriate interface treatments. researchgate.netresearchgate.netrsc.orgrsc.org

For rubrene single crystals (a related high-mobility organic semiconductor), hole mobilities as high as 10.7 cm²/Vs have been measured using a "flip-crystal" field-effect technique. arxiv.org While direct measurements for this compound single crystals are less commonly reported in the provided sources, the structural similarities to rubrene and reports of high charge transport mobilities in heteroatom-doped this compound derivatives in single crystal OFETs suggest promising charge transport characteristics in single crystalline this compound as well. nsf.govucas.ac.cn

Data on Hole Mobility:

| Material Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Conditions | Reference |

| This compound polycrystalline film | 0.20 | Bottom-gate/bottom-contact OFETs | researchgate.netresearchgate.netrsc.orgrsc.org |

| This compound polycrystalline film | 0.32 | With PFBT SAM treatment on Au electrodes | researchgate.netresearchgate.netrsc.orgrsc.org |

| Thiophene this compound single crystal | Much higher than selenophene (B38918) analog | Single crystal field effect transistors | ucas.ac.cn |

Charge Injection Barrier Analysis and Modulation (e.g., Self-Assembled Monolayer Treatment)

Efficient charge injection from the electrode to the organic semiconductor is crucial for device performance. The charge injection barrier is largely determined by the energy alignment between the semiconductor's frontier molecular orbitals (HOMO and LUMO) and the electrode's work function. researchgate.net

Self-assembled monolayers (SAMs) are an effective strategy for tailoring the work function and electronic properties of electrode surfaces, thereby enhancing charge injection efficiency. researchgate.netresearchgate.netossila.com For this compound, treatment of Au electrodes with pentafluorobenzenethiol (PFBT) SAM significantly decreased the hole injection barrier from 1.15 eV to 0.48 eV. researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net This reduction is attributed to the formation of a large interface dipole on the Au surface, which increases its work function. researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net Beyond affecting the energy barrier, SAM treatment can also influence the morphology of the semiconductor film near the electrode interface, potentially leading to improved carrier mobility. researchgate.netrsc.orgrsc.org

Data on Hole Injection Barrier:

| Electrode Material | Interface Treatment | Hole Injection Barrier (eV) | Reference |

| Au | Untreated | 1.15 | researchgate.netresearchgate.netrsc.orgrsc.org |

| Au | PFBT SAM | 0.48 | researchgate.netresearchgate.netrsc.orgrsc.org |

Influence of Molecular Configuration on Carrier Mobility (e.g., "Edge-on" Configuration)

The molecular configuration of this compound significantly influences its charge carrier mobility, a critical parameter for its performance in organic electronic devices. Bottom-gate/bottom-contact polycrystalline thin-film OFETs utilizing this compound have demonstrated saturation hole mobility. rsc.orgresearchgate.net A notable enhancement in device performance and carrier mobility can be achieved through the treatment of gold (Au) electrodes with a pentafluorobenzenethiol (PFBT) self-assembled monolayer (SAM). rsc.orgrsc.orgresearchgate.net

The PFBT SAM treatment is crucial as it induces an "edge-on" molecular configuration of this compound on the substrate. rsc.orgrsc.orgresearchgate.netresearchgate.net This "edge-on" orientation is particularly beneficial because it enhances the linear overlap of molecular orbitals between adjacent this compound molecules, thereby promoting efficient charge transport and increasing carrier mobility. wikipedia.org

The impact of PFBT SAM treatment on this compound's hole mobility and hole injection barrier is summarized in the table below:

| Parameter | Without PFBT SAM Treatment | With PFBT SAM Treatment | Source |

| Saturation Hole Mobility | 0.20 cm² V⁻¹ s⁻¹ | 0.32 cm² V⁻¹ s⁻¹ | rsc.orgresearchgate.net |

| Current On/Off Ratio | 1.0 × 10⁴ | 2.5 × 10⁴ | rsc.orgresearchgate.net |

| Hole Injection Barrier | 1.15 eV | 0.48 eV | rsc.orgresearchgate.net |

This reduction in the hole injection barrier from Au to this compound, from 1.15 eV to 0.48 eV, is attributed to the formation of a large interface dipole on the Au surface, which increases its work function from 4.33 eV to 5.67 eV. rsc.orgrsc.orgresearchgate.net These findings underscore this compound's potential as a benchmark organic semiconductor for charge transport studies and various organic electronic devices. rsc.orgresearchgate.netresearchgate.net

Exciton (B1674681) Dynamics and Relaxation in this compound for Optoelectronic Applications

Exciton dynamics, which involve the behavior and interactions of excited states (excitons), are fundamental to the performance of organic materials in optoelectronic applications. core.ac.ukarxiv.orgnoctiluca.eu this compound, as an organic semiconductor, possesses properties that make it promising for such applications. rsc.orgamazon.com

A key aspect of exciton dynamics in certain organic semiconductors is singlet fission (SF), a photophysical process where a single high-energy singlet exciton converts into two lower-energy triplet excitons. This exciton multiplication process is of significant interest for enhancing the efficiency of solar energy conversion devices. researchgate.net Investigations into this compound's exciton dynamics can utilize advanced techniques such as transient grating pump and probe experiments, which allow for the study of excitonic processes and the tracking of photoinduced excited states. core.ac.uklehigh.edu Optical absorption measurements are also employed to determine exciton binding energies and radii, providing crucial insights for the design of improved optoelectronic materials. noctiluca.eu

Investigations for Organic Laser Applications

This compound has been actively investigated for its potential as an optical active medium in organic semiconductor lasers. amazon.comresearchgate.netamazon.de The realization of organic laser diodes remains a challenging yet significant goal in optoelectronics, offering advantages such as mechanical flexibility and cost-effectiveness. amazon.comresearchgate.net

Research efforts have focused on characterizing the photophysical properties of this compound relevant to laser applications, including its luminescence quantum yield and luminescence lifetime. amazon.com Studies have also involved recording the emission and absorbance spectra of this compound crystals under high-pressure conditions in diamond anvil cells. amazon.com Furthermore, experimental attempts have been made to construct optically pumped organic lasers by employing this compound single crystals. This includes developing novel methods for transferring dielectric mirrors onto these single crystals to create functional single crystal resonators. amazon.com

While organic dyes can efficiently generate electroluminescence in the visible spectrum, the development of organic light-emitting diodes (OLEDs) and semiconductor lasers for the near-infrared region is still an area of active research. researchgate.net A major challenge in achieving continuous-wave (CW) organic solid-state lasing is the accumulation of long-lived triplet excitons and associated excited-state absorptions, as well as singlet-triplet annihilation, which can inhibit light oscillations. researchgate.net Understanding and mitigating these exciton behaviors are crucial for advancing organic laser technology.

Crystal Engineering and Supramolecular Chemistry of Rubicene

Crystalline Structures and Polymorphism of Rubicene Materials

The solid-state organization of this compound molecules is crucial for determining the material's bulk properties. Studies have investigated the crystalline structures of this compound and its derivatives, revealing insights into their packing arrangements and the potential for polymorphism.

Single-Crystal X-ray Analysis for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique employed to determine the precise atomic arrangement within crystalline this compound materials. This method provides vital information for understanding the relationship between molecular structure and solid-state properties. Single-crystal X-ray analysis has been used to elucidate the structure of this compound and its substituted analogs. fishersci.cafishersci.cacenmed.com For instance, single-crystal X-ray analysis and DFT calculations were utilized to reveal the aromatic framework of synthesized this compound-based compounds. fishersci.cacenmed.com Dibenzo[cde,opq]this compound, a related S-shaped polycyclic aromatic hydrocarbon, has had two crystal modifications characterized by X-ray diffractometry. thegoodscentscompany.com Single-crystal X-ray studies have also provided insights into the diradical character of chalcogen-containing rubicenes. atamanchemicals.com Grazing incidence X-ray diffraction (GIXD) has been used to characterize the morphology and crystalline quality of this compound films. nih.govontosight.ai The crystal structure of this compound itself has been determined at different temperatures, such as 100 K and 250 K, using techniques like the Bruker APEX II program system and the SHELXTL program package. fishersci.ca

Analysis of Planar vs. Contorted Aromatic Frameworks

This compound is often described as an unusual contorted polycyclic aromatic hydrocarbon. fishersci.caguidetopharmacology.org However, studies on this compound derivatives have also explored the concept of planar aromatic frameworks. Single-crystal X-ray analysis and DFT calculations have revealed the planar aromatic framework in certain synthesized this compound-based compounds. fishersci.cacenmed.com Despite this, the core this compound structure is known to exhibit a twisted character, as deduced from DFT calculations. fishersci.ca O-rubicene, a chalcogen-containing this compound, has been shown to adopt a relatively planar structure with a small torsion angle, contrasting with the twisted structure often found in the fjord region of rubicenes. atamanchemicals.com The contortion in polycyclic aromatic hydrocarbons like certain this compound derivatives can lead to non-planar structures, with splay angles indicating the degree of contortion. fishersci.se This contortion can also influence properties such as solubility. fishersci.se

Molecular Packing and Intermolecular Interactions

The arrangement of this compound molecules in the solid state and the interactions between them significantly influence the material's properties, particularly in the context of organic electronic devices. nih.govthermofisher.com

This compound crystals exhibit a specific molecular packing. In the crystal, this compound molecules are arranged in a primitive monoclinic Bravais lattice with four molecules per unit cell, forming a parallel stacking structure. fishersci.ca The crystalline islands formed during the deposition of this compound films on silicon dioxide have been observed to exhibit a bulk-like structure with the (001) plane parallel to the substrate. fishersci.ca

π-π Interactions and Interlayer Distances

In O-rubicene, strong π-π interactions have been observed with an interlayer distance of 3.58 Å. atamanchemicals.com This distance is smaller than those found in S-rubicene (3.85 Å) and Se-rubicene (4.22 Å), indicating stronger π-π interactions in the oxygen derivative. atamanchemicals.com For related organic semiconductors like rubrene (B42821), π-stacking (Cπ⋯Cπ interaction) distances between adjacent parallel molecules have been reported in the range of 3.694 Å to 3.706 Å, with interlayer distances perpendicular to the π-stacks around 13.8 Å. Typical distances for significant π-π interactions in aromatic systems are generally considered to be in the range of 3.3 to 3.8 Å. Different stacking geometries, such as parallel displaced and T-shaped, can occur, with the parallel displaced arrangement often observed in solid-state structures. These interactions contribute significantly to the lattice energy of the crystal.

Directed Assembly and Supramolecular Architectures

The ability to control the assembly of molecules into ordered supramolecular architectures is a key aspect of crystal engineering and supramolecular chemistry. This compound and its derivatives have shown promise in forming such ordered structures, particularly discotic liquid crystal phases. fishersci.cacenmed.comguidetopharmacology.org Directed assembly relies on the interplay of various non-covalent interactions.

Formation of Discotic Liquid Crystal Phases

This compound, with its unique core structure, has been realized as a novel core fragment for the formation of discotic liquid crystals. fishersci.cacenmed.comguidetopharmacology.org Synthesized this compound derivatives have been shown to be thermally stable and exhibit enantiotropic columnar mesophases. fishersci.caguidetopharmacology.org The columnar arrangement, a characteristic feature of discotic liquid crystals, has been validated using techniques such as polarizing optical microscopy, differential scanning calorimetry, and small-angle X-ray scattering. fishersci.caguidetopharmacology.org Discotic liquid crystals are nanostructured materials that can exhibit columnar phases, where molecules stack in columns, which can be arranged in different lattices, such as hexagonal. The formation of these ordered columnar structures is a significant example of directed assembly in this compound-based materials.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 67454 |

| Rubrene | 68203 |

| Trinitrofluorenone | 8521 |

| 9,10-diphenylanthracene (B110198) | 15159 |

| Benzene (B151609) | 241 |

| Toluene (B28343) | 1140 |

| Fullerene C60 | 123591 |

| Fullerene C70 | 16131935 |

| Tetracene | 7080 |

| Dichloromethane (B109758) | 6344 |

| Methanol | 887 |

| Fluorenone | 10241 |

| Guanosine | 6802 |

| Triflic acid | 62406 |

Data Tables

Structure Property Relationships in Rubicene Materials

Correlating Molecular Design with Electronic Characteristics

The electronic characteristics of rubicene and its derivatives, such as frontier molecular orbital energy levels (HOMO and LUMO), electron affinity, ionization potential, and electronic coupling, are significantly influenced by their molecular design. acs.org Density Functional Theory (DFT) calculations are often employed to theoretically investigate these relationships. researchgate.netrsc.orgacs.orgrsc.orgdntb.gov.uaresearchgate.net

Effects of Substitution and π-Conjugation Extension on Electronic Spectra

Chemical modifications, including the introduction of substituents and the extension of the π-conjugation system, can effectively modulate the electronic spectra of this compound derivatives. For example, halogenated and cyanated this compound molecules show changes in their electronic properties. acs.org Extending the π-conjugation in this compound-based compounds, such as dimers and trimers, leads to a narrowing of the HOMO-LUMO gap. dntb.gov.uaresearchgate.netnih.gov This narrowed gap results in a red-shift of both absorption and emission bands in their electronic spectra compared to the reference this compound compound. dntb.gov.uaresearchgate.netnih.govresearchgate.net In some cases, the emission can extend into the near-infrared (NIR) region while retaining emissive properties. dntb.gov.uaresearchgate.net

| Compound Type | π-Conjugation Extent | HOMO-LUMO Gap | Absorption/Emission Shift |

|---|---|---|---|

| This compound (Reference) | Standard | Larger | Shorter Wavelengths |

| Extended Analogs | Increased | Narrowed | Red-shifted (Longer Wavelengths) |

Relationship between Molecular Planarity/Contortion and Electronic Properties

While this compound itself is described as a planar molecule, the introduction of substituents can lead to a contorted structure in its derivatives. researchgate.net Despite possessing non-planar geometries, some dibenzo[a,m]this compound derivatives have shown prominent charge carrier mobilities. rsc.org The degree of molecular contortion can influence electronic properties, such as the HOMO-LUMO gap and absorption spectra. For instance, increased molecular contortion in certain porphyrin arch-tape dimers (analogs with fused rings) resulted in a smaller electrochemical HOMO-LUMO gap and a red-shift in the absorption spectrum. nih.gov The non-planar structure in contorted PAHs can also enhance solubility and solution processability. wikipedia.org

Linking Solid-State Structure to Charge Transport Performance

The arrangement of this compound molecules in the solid state, specifically their molecular packing and alignment, significantly impacts charge transport performance. researchgate.netrsc.orgresearchgate.net

Impact of Molecular Packing and Alignment on Carrier Mobility

This compound crystallizes in a monoclinic P2₁/n space group. rsc.org The molecular packing involves π-stacking in nearly perpendicular stacks, with a short distance of 3.38 Å between adjacent parallel molecules, which provides an efficient pathway for charge transport. rsc.org The crystal structure and molecular arrangement, such as the "edge-on" configuration induced by treatments like pentafluorobenzenethiol (PFBT) self-assembled monolayers (SAMs), can lead to an increase in carrier mobility in organic field-effect transistors (OFETs). researchgate.netrsc.orgrsc.org In polycrystalline thin-film OFETs, this compound has demonstrated a saturation hole mobility of 0.20 cm² V⁻¹ s⁻¹, which can be improved to 0.32 cm² V⁻¹ s⁻¹ with PFBT SAM treatment. researchgate.netrsc.orgrsc.org This improvement is attributed to a decreased hole injection barrier and the favorable "edge-on" molecular configuration. researchgate.netrsc.orgrsc.org

Different crystalline modifications and molecular arrangements can lead to dramatically different packing modes and affect charge transport properties. researchgate.net For example, the orthorhombic phase of rubrene (B42821) (a related molecule) is known for its high charge carrier mobility, attributed to strong π-π interactions resulting from a centrosymmetric molecular arrangement. mdpi.commdpi.com Enhanced crystallinity and better connectivity between crystallites can lead to improved charge transport due to stronger π-π interactions. mdpi.com

Engineering Diradical Character and Environmental Stability in this compound Derivatives

The concept of diradical character is relevant to the electronic properties and stability of organic molecules. While typically associated with high reactivity, engineering the molecular structure can lead to air-stable compounds with appreciable diradical character. researchgate.netchinesechemsoc.orgmdpi.comresearchgate.net Chalcogen-doped rubicenes (O-, S-, and Se-rubicenes) have been investigated and shown to exhibit unprecedented diradical character within a simple benzene (B151609) ring, along with excellent air stabilities. chinesechemsoc.org This diradical character is manifested through techniques like single-crystal X-ray studies, variable-temperature nuclear magnetic resonance, and electron spin resonance. chinesechemsoc.org The formation of this diradical character can be driven by pro-aromaticity. chinesechemsoc.org The interplay between diradical character and stability is a key consideration in designing organic materials for applications like photovoltaics and non-linear optics. mdpi.comresearchgate.net

Applications of Rubicene in Advanced Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

Rubicene displays excellent electronic characteristics for use in organic field-effect transistors (OFETs). researchgate.netrsc.org OFETs are fundamental components in flexible electronics, displays, and sensing applications.

Polycrystalline Thin-Film OFETs Utilizing this compound

Bottom-gate/bottom-contact polycrystalline thin-film OFETs fabricated using this compound as the active semiconductor layer have demonstrated promising performance. These devices exhibit a saturation hole mobility of 0.20 cm² V⁻¹ s⁻¹ and a current on/off ratio (Ion/Ioff) of 1.0 × 10⁴. researchgate.netrsc.org The film growth of this compound on silicon dioxide, a common gate dielectric, has been studied, revealing an unusual behavior where an initial weakly bound bilayer forms, followed by dewetting and the formation of crystalline islands with a bulk-like structure. acs.org

Performance Enhancement through Interface Engineering

The performance of this compound-based OFETs can be further improved through interface engineering, specifically by treating the gold (Au) electrodes with a pentafluorobenzenethiol (PFBT) self-assembled monolayer (SAM). researchgate.netrsc.org This treatment leads to a significant decrease in the hole injection barrier from Au to this compound, from 1.15 eV to 0.48 eV. researchgate.netrsc.org This reduction is attributed to the formation of a large interface dipole on Au, which increases its work function from 4.33 eV to 5.67 eV. researchgate.netrsc.org Furthermore, the PFBT SAM treatment induces an "edge-on" configuration of this compound molecules, which is favorable for enhancing carrier mobility. researchgate.netrsc.org With PFBT SAM treatment, the hole mobility of this compound OFETs can be improved to 0.32 cm² V⁻¹ s⁻¹ and the Ion/Ioff ratio to 2.5 × 10⁴. researchgate.netrsc.org

The following table summarizes the performance of polycrystalline thin-film OFETs utilizing this compound:

| Device Architecture | Electrode Treatment | Hole Mobility (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio |

| Bottom-gate/bottom-contact | None | 0.20 | 1.0 × 10⁴ |

| Bottom-gate/bottom-contact | PFBT SAM on Au | 0.32 | 2.5 × 10⁴ |

Organic Light-Emitting Diodes (OLEDs)

Organic semiconductors, including this compound, offer promising properties for opto-electronic applications such as organic light-emitting diodes (OLEDs). amazon.comresearchgate.net While the search results mention the relevance of organic semiconductors in OLEDs and the potential of this compound in optoelectronics, specific details about this compound's direct application and performance in OLED devices are not extensively detailed in the provided snippets. rsc.orgamazon.com The photophysical properties of this compound, such as its fluorescence, are relevant to its potential use in emissive layers of OLEDs. wikipedia.orgaatbio.comresearchgate.net

Organic Photovoltaics (OPVs) and Organic Solar Cells

This compound-based materials have been investigated as electron acceptors in organic photovoltaics (OPVs) and organic solar cells (OSCs). rsc.org A C₂-symmetric acceptor based on the C70 fragment this compound demonstrated a high open-circuit voltage (Voc) of 1.22 V and a power conversion efficiency (PCE) of 3.05% in a bulk heterojunction (BHJ) solar cell using P3HT as the donor material. acs.orgnih.govrsc.orgresearchgate.net The development of non-fullerene acceptors like this compound derivatives is an area of increasing research effort to improve the performance of BHJ OSCs, particularly addressing the limitations of fullerene acceptors such as poor visible light absorption and deep-lying LUMO energy levels. acs.orgnih.govresearchgate.net

The performance of a this compound-based material in a BHJ organic solar cell is shown below:

| Acceptor Material | Donor Material | Device Architecture | Voc (V) | PCE (%) |

| C₂-symmetric acceptor based on this compound fragment | P3HT | BHJ | 1.22 | 3.05 |

Organic Lasers

This compound is being explored for its potential application as the optical active medium in organic semiconductor lasers. amazon.comresearchgate.net Research focuses on investigating the photophysical properties of this compound in solution, thin films, and single crystals, including luminescence quantum yield and lifetime, with the prospect of realizing organic laser diodes. amazon.comresearchgate.net Studies have included recording emission and absorbance spectra of this compound crystals under high pressure and attempting to build optically pumped organic lasers using this compound single crystals with transferred dielectric mirrors. amazon.com

Sensors

This compound-based polycyclic aromatic hydrocarbons (PAHs) demonstrate potential applications in sensors. rsc.orgresearchgate.netchinesechemsoc.org The unique electronic and magnetic properties of PAHs with diradical character, including some this compound derivatives, make them interesting for sensing applications. chinesechemsoc.orgacs.org Specifically, B₂N₂-doped dibenzo[a,m]this compound derivatives have shown marked changes in luminescence properties and optical gap upon interaction with a Lewis base, suggesting their potential for use in colorimetric chemo- and biosensors. acs.org

Advanced Organic Materials for Nanotechnology

Molecular materials and organic nanostructures are increasingly employed in developing optoelectronic devices and creating "smart" materials for nano- and biotechnologies. ftmc.lt Organic materials are expanding into electronics, a field historically dominated by inorganic semiconductors, offering a wide range of device characteristics due to the variety of organic molecules and fabrication techniques. ftmc.lt this compound, as a molecular fragment of C70, is relevant in this context. rsc.org

Graphene Nanoribbons (GNRs) with Embedded this compound

Atomically precise graphene nanoribbons (GNRs) are considered a novel class of semiconducting materials for applications in electronics and optoelectronics. researchgate.net Their electronic and optical properties are highly dependent on their chemical structures, including width and edge configuration. researchgate.net Bottom-up chemical synthesis using designed molecular precursors allows for the creation of atomically precise GNRs. researchgate.net

Recent research has explored the bottom-up synthesis of GNRs with embedded fused BN-doped this compound components on a Au(111) surface using on-surface chemistry. researchgate.netnih.govacs.orgresearchgate.netnih.gov This approach allows for the atomic engineering of electronic properties by incorporating heteroatoms and non-benzenoid carbons into the nanographene structure. researchgate.netnih.govacs.orgresearchgate.netnih.gov

Structural and electronic properties of these BN-GNRs have been characterized using techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) with CO-terminated tips, supported by numerical calculations like density functional theory (DFT). researchgate.netnih.govacs.orgresearchgate.netnih.gov The periodic incorporation of BN heteroatoms within the GNR structure leads to an increase in the electronic band gap compared to their undoped counterparts. researchgate.netnih.govacs.orgresearchgate.netnih.gov This demonstrates a pathway for the rational design of semiconducting GNRs with tailored optoelectronic properties. researchgate.netnih.govacs.orgresearchgate.netnih.gov

The synthesis involves using halogen-substituted 7,16-dibromo-5,14-dihydro-5a,14a-diaza-1,4-diboradibenzo[a,m]this compound precursors, which are sublimated on an Au(111) surface under ultrahigh-vacuum conditions. acs.org A hierarchical Ullmann coupling reaction, followed by substrate annealing, produces polymeric chains and subsequently the BN-GNRs containing this compound moieties. acs.orgresearchgate.net

| Material | Synthesis Method | Substrate | Characterization Techniques | Key Finding | Source |

| BN-doped this compound GNRs | Bottom-up, On-surface | Au(111) | STM, AFM (CO-tip), DFT calculations | Increased electronic band gap vs undoped GNRs | researchgate.netnih.govacs.orgresearchgate.netnih.gov |

This atomically precise incorporation of BN-doped this compound into GNRs represents an avenue for fabricating novel non-benzenoid nanographenes with controlled electronic properties for potential optoelectronic applications. nih.govacs.orgresearchgate.net

Advanced Characterization Techniques Employed in Rubicene Research

Spectroscopic Techniques

Spectroscopic methods are widely used to probe the electronic structure, excited states, and dynamics of rubicene and its derivatives.

Ultraviolet Photoelectron Spectroscopy (UPS)